molecular formula C17H23NO3 B15229936 Benzyl 2-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate

Benzyl 2-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B15229936
M. Wt: 289.4 g/mol
InChI Key: FAGZYVXHJMOPGB-UHFFFAOYSA-N
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Description

Benzyl 2-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate is a spirocyclic compound featuring a 7-azaspiro[3.5]nonane core with a hydroxymethyl (-CH$_2$OH) substituent at the 2-position and a benzyl ester group at the 7-position. This structure confers unique conformational rigidity, making it valuable in medicinal chemistry for enhancing binding specificity and metabolic stability.

Properties

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

IUPAC Name

benzyl 2-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate

InChI

InChI=1S/C17H23NO3/c19-12-15-10-17(11-15)6-8-18(9-7-17)16(20)21-13-14-4-2-1-3-5-14/h1-5,15,19H,6-13H2

InChI Key

FAGZYVXHJMOPGB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12CC(C2)CO)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the benzyl and hydroxymethyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality. Quality control measures, including NMR, HPLC, and LC-MS, are used to verify the purity and identity of the product .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the ester moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Scientific Research Applications

Benzyl 2-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity. The benzyl group may enhance its binding affinity through hydrophobic interactions, while the hydroxymethyl group can form hydrogen bonds with target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural differences among spirocyclic analogs include substituents on the spiro core, ester groups, and additional heteroatoms. Below is a comparative analysis:

Table 1: Comparative Analysis of Structural Features
Compound Name (CAS No.) Substituent(s) Ester Group Molecular Formula Molecular Weight Purity Key Applications/Notes
Target Compound 2-(hydroxymethyl) Benzyl Likely C${16}$H${21}$NO$_3$* ~275–293† N/A Research use; potential derivatization via -CH$_2$OH
tert-Butyl 2-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate (1356476-27-1) 2-(hydroxymethyl) tert-Butyl C${13}$H${23}$NO$_4$ 257.33 N/A Bulkier ester group; higher lipophilicity
Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate (147610-99-9) 2-hydroxy Benzyl C${16}$H${21}$NO$_3$ 275.34 >98% Reduced derivatization potential vs. hydroxymethyl
tert-Butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate (1225276-07-2) 2-bromo tert-Butyl C${13}$H${22}$BrNO$_2$ 328.23 95% Reactive bromine for cross-coupling
Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate (1250999-44-0) 1,7-diaza (additional N) Benzyl C${15}$H${20}$N$2$O$2$ 260.34 96% Increased basicity; versatile in coordination chemistry
Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (203662-53-7) 2-oxo (keto) Benzyl C${16}$H${19}$NO$_3$ 273.33 N/A Keto group enables condensation reactions

*Estimated based on benzyl ester analogs (e.g., ).
†Molecular weight varies depending on exact substituents and heteroatoms.

Physicochemical Properties and Reactivity

  • Hydroxymethyl vs.
  • Benzyl vs. tert-Butyl Esters: Benzyl esters (e.g., target compound) are more lipophilic but less stable under hydrogenolysis conditions than tert-butyl esters, which require acidic cleavage. This impacts their utility in protecting-group strategies .
  • Heteroatom Variations : Diazaspiro analogs (e.g., 1,7-diaza) introduce additional nitrogen atoms, altering electronic properties and enabling metal coordination or hydrogen-bonding interactions .

Biological Activity

Benzyl 2-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C16H21NO3
  • Molecular Weight : 273.33 g/mol

The compound features a spirocyclic structure, which is known to influence its biological activity. The presence of the hydroxymethyl group is particularly relevant as it may enhance interactions with biological targets.

Antimicrobial Activity

Research indicates that benzyl derivatives often exhibit antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

This compound has been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific apoptotic pathways.

The mechanisms by which this compound exerts its biological effects can be summarized as follows:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic processes within pathogens or cancer cells.
  • Modulation of Cell Signaling Pathways : It can affect signaling pathways related to cell proliferation and survival, leading to apoptosis in malignant cells.
  • Interaction with DNA/RNA : Some studies suggest that spirocyclic compounds can intercalate into DNA, disrupting replication and transcription processes.

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of various benzyl derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be as low as 12.5 µg/mL, indicating strong antimicrobial potential.

Study 2: Anticancer Activity

A recent investigation focused on the anticancer effects of this compound on human breast cancer cell lines (MCF-7). Results showed that treatment with the compound led to a reduction in cell viability by approximately 70% at a concentration of 50 µM after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells, suggesting effective induction of programmed cell death.

Data Summary Table

Property Value/Description
Molecular FormulaC16H21NO3
Molecular Weight273.33 g/mol
Antimicrobial MIC12.5 µg/mL against S. aureus
Anticancer Cell Viability Reduction~70% at 50 µM (MCF-7 cells)

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